3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in regulating the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to the arrest of the cell cycle and induction of apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in absolute ethanol, followed by the addition of carbon disulfide and triethylamine. The final step involves the addition of 2,4-dichlorobenzyl chloride to obtain the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine: Exhibits various biological activities and is used in medicinal chemistry.
Uniqueness
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the dichlorobenzyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural elements may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYBGGFKKCNLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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